![molecular formula C9H17NO B13274677 7-Methyl-1-oxa-4-azaspiro[4.5]decane CAS No. 21914-76-1](/img/structure/B13274677.png)
7-Methyl-1-oxa-4-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-oxa-4-azaspiro[4.5]decane is a spiro compound characterized by a unique structure that includes a spiro-connected oxazolidine and cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of cyclohexanone with N-methylhydroxylamine under acidic conditions to form the spiro compound. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
7-Methyl-1-oxa-4-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-oxa-4-azaspiro[4.5]decane: Similar structure but with a different substitution pattern.
1-Oxa-4-azaspiro[4.5]decane: Lacks the methyl group present in 7-Methyl-1-oxa-4-azaspiro[4.5]decane.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom in the spiro ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
21914-76-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-3-2-4-9(7-8)10-5-6-11-9/h8,10H,2-7H2,1H3 |
InChI Key |
GENLKOAQZDDLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


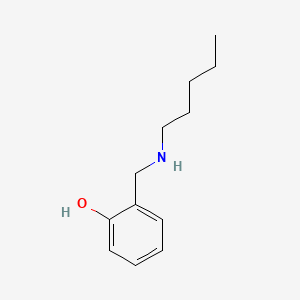
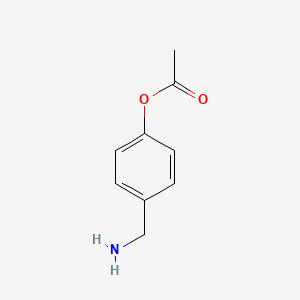

![[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13274607.png)

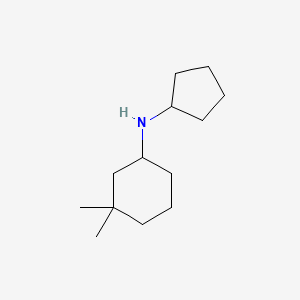
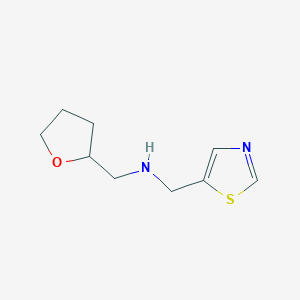
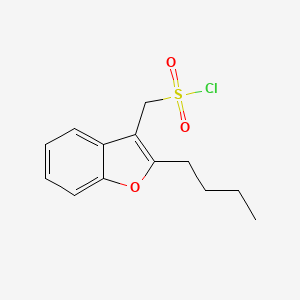

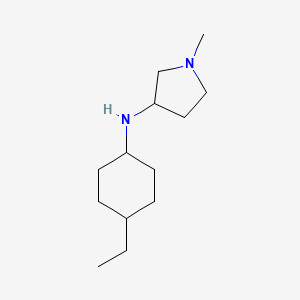
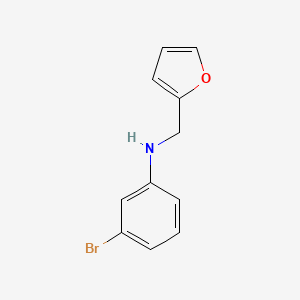
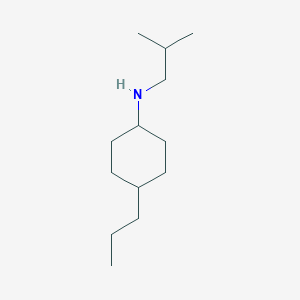

![1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
